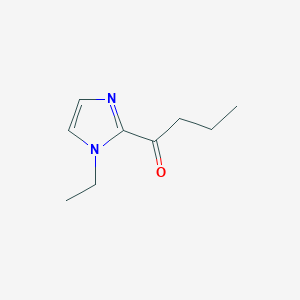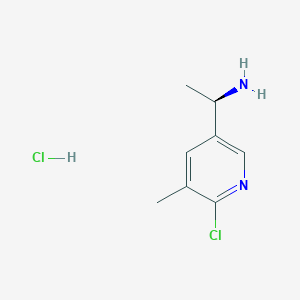
(R)-1-(6-Chloro-5-methylpyridin-3-yl)ethan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(6-Chloro-5-methylpyridin-3-yl)ethan-1-amine hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. These compounds are often used in various fields such as medicinal chemistry, organic synthesis, and industrial applications due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(6-Chloro-5-methylpyridin-3-yl)ethan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-chloro-5-methylpyridine.
Functionalization: The pyridine ring is functionalized to introduce the ethan-1-amine group.
Chirality Introduction: The ®-configuration is achieved through chiral synthesis or resolution methods.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
®-1-(6-Chloro-5-methylpyridin-3-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution can introduce various alkyl or acyl groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-1-(6-Chloro-5-methylpyridin-3-yl)ethan-1-amine hydrochloride is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be used to study the effects of pyridine derivatives on biological systems, including enzyme interactions and cellular processes.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry
Industrially, ®-1-(6-Chloro-5-methylpyridin-3-yl)ethan-1-amine hydrochloride might be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of ®-1-(6-Chloro-5-methylpyridin-3-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions would require detailed study through experimental research.
Comparación Con Compuestos Similares
Similar Compounds
(S)-1-(6-Chloro-5-methylpyridin-3-yl)ethan-1-amine hydrochloride: The enantiomer of the compound with different biological activity.
6-Chloro-5-methylpyridine: A precursor in the synthesis of the compound.
1-(6-Chloro-5-methylpyridin-3-yl)ethan-1-amine: The free base form without the hydrochloride salt.
Uniqueness
®-1-(6-Chloro-5-methylpyridin-3-yl)ethan-1-amine hydrochloride is unique due to its specific ®-configuration, which can result in different biological activities compared to its (S)-enantiomer. This chirality can influence its interaction with molecular targets and its overall efficacy in various applications.
Propiedades
Fórmula molecular |
C8H12Cl2N2 |
|---|---|
Peso molecular |
207.10 g/mol |
Nombre IUPAC |
(1R)-1-(6-chloro-5-methylpyridin-3-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C8H11ClN2.ClH/c1-5-3-7(6(2)10)4-11-8(5)9;/h3-4,6H,10H2,1-2H3;1H/t6-;/m1./s1 |
Clave InChI |
LGPXNSTYUZDMPL-FYZOBXCZSA-N |
SMILES isomérico |
CC1=CC(=CN=C1Cl)[C@@H](C)N.Cl |
SMILES canónico |
CC1=CC(=CN=C1Cl)C(C)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


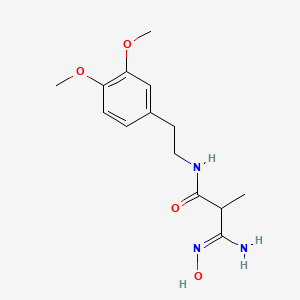
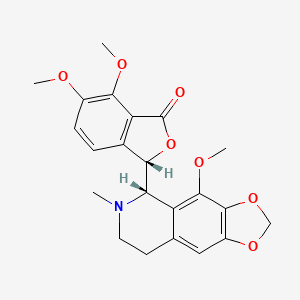
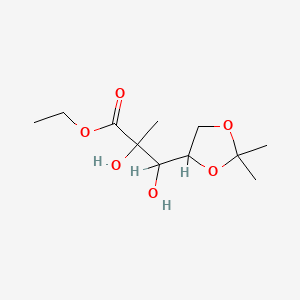

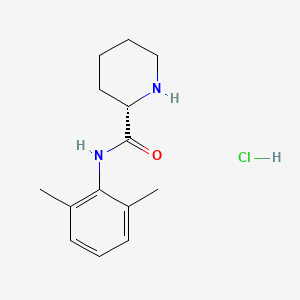


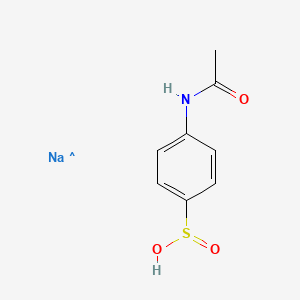
![rel-(1R,2S,4R)-N,1,7,7-Tetramethylbicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B12822505.png)
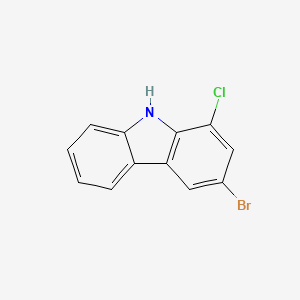
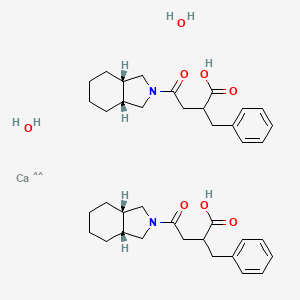

![(3R)-3,3'-Bis(10-phenylanthracen-9-yl)-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B12822521.png)
